3-Metilquinolina

Descripción general

Descripción

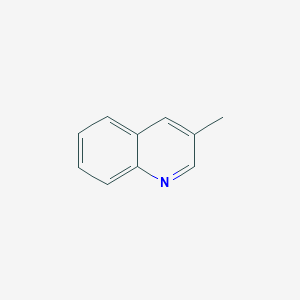

3-Methylquinoline, also known as 3-methylquinoline, is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of quinoline, where a methyl group is substituted at the third position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Aplicaciones Científicas De Investigación

3-Methylquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimalarial and antimicrobial agents.

Medicine: Derivatives of 3-methylquinoline are investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

3-Methylquinoline, also known as C10H9N, is a derivative of quinoline Quinoline derivatives are known to interact with various cellular targets, influencing cellular metabolism .

Mode of Action

Quinoline, the parent compound, is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that 3-Methylquinoline may exhibit similar chemical behaviors.

Biochemical Pathways

There is evidence of a degradation pathway for 3-methylquinoline . In this pathway, 3-Methylquinoline is degraded to 2,5,6-trihydroxy-3-methylpyridine by the bacterium Comamonas testosteroni 63 . This compound is further degraded to unknown products .

Pharmacokinetics

The physicochemical properties of 3-methylquinoline, such as its molecular weight (1431852) and structure , can influence its pharmacokinetic properties.

Result of Action

It’s known that quinoline derivatives can influence cellular metabolism . Given the structural similarity, 3-Methylquinoline might have similar effects.

Action Environment

The action of 3-Methylquinoline can be influenced by various environmental factors. For instance, 3-Methylquinoline has been found in groundwater near landfills containing azaarene contaminated wastes, near creosote wood preservation facilities, in aquifers affected by fossil fuel processing activities, and in shale oil . These environmental factors could potentially influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

3-Methylquinoline, like other quinolines, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions

Cellular Effects

Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . It’s plausible that 3-Methylquinoline may have similar effects, but specific studies are needed to confirm this.

Metabolic Pathways

Quinoline and its derivatives are known to be metabolized through various pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylquinoline can be synthesized through several methods. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated aldehydes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of 3-methylquinoline typically involves the catalytic hydrogenation of quinoline derivatives. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of 3-methylquinoline can yield 3-methyl-1,2,3,4-tetrahydroquinoline using hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogenating agents, alkylating agents, and nitrating agents under acidic or basic conditions.

Major Products Formed:

- Quinoline-3-carboxylic acid (oxidation)

- 3-Methyl-1,2,3,4-tetrahydroquinoline (reduction)

- Various substituted quinoline derivatives (substitution) .

Comparación Con Compuestos Similares

- Quinoline

- 2-Methylquinoline

- 4-Methylquinoline

- Isoquinoline

Comparison: 3-Methylquinoline is unique due to the position of the methyl group on the quinoline ring, which influences its chemical reactivity and biological activity. Compared to quinoline, 3-methylquinoline exhibits different substitution patterns and reactivity profiles. For example, 2-methylquinoline and 4-methylquinoline have methyl groups at different positions, leading to variations in their chemical and biological properties .

Actividad Biológica

3-Methylquinoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of 3-methylquinoline, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

3-Methylquinoline is part of the quinoline family, characterized by a fused benzene and pyridine ring structure. The methyl group at the third position influences its reactivity and biological interactions. The molecular formula is , with a molecular weight of 155.19 g/mol.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that 3-methylquinoline exhibits significant antimicrobial properties against various pathogens. In a study evaluating its efficacy, 3-methylquinoline showed inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity .

2. Anticancer Properties

3-Methylquinoline has also been investigated for its anticancer potential. A study highlighted its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies revealed that it activates caspase pathways and induces oxidative stress, leading to cell death. The compound demonstrated IC50 values of approximately 15 µM for HeLa cells, suggesting a promising avenue for cancer therapy .

3. Neuroprotective Effects

Neuroprotection is another area where 3-methylquinoline shows promise. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. It was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing cellular damage caused by reactive oxygen species (ROS) .

The biological activities of 3-methylquinoline can be attributed to several mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit various enzymes involved in metabolic pathways, including carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms .

- Modulation of Signaling Pathways : The compound interacts with signaling pathways related to apoptosis and cell proliferation, particularly through the modulation of the p53 pathway in cancer cells .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A recent study published in Journal of Medicinal Chemistry explored the antibacterial efficacy of various quinoline derivatives, including 3-methylquinoline. The results indicated that the methyl substitution at the third position enhanced activity against resistant strains of bacteria compared to unsubstituted quinolines .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of 3-methylquinoline. The findings revealed a dose-dependent increase in apoptotic markers such as Annexin V positivity and DNA fragmentation, supporting its role as an anticancer agent .

Comparative Analysis

To better understand the biological activity of 3-methylquinoline relative to other quinoline derivatives, the following table summarizes key findings:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer IC50 (µM) | Neuroprotective Effect |

|---|---|---|---|

| 3-Methylquinoline | 32 - 128 | ~15 | Yes |

| Quinoline | >128 | ~20 | Limited |

| 4-Methylquinoline | 64 - 256 | ~18 | No |

Propiedades

IUPAC Name |

3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBDAFLSBDGPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210108 | |

| Record name | 3-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 16.5 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00953 [mmHg] | |

| Record name | 3-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-58-8 | |

| Record name | 3-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC9RBW2G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 3-methylquinoline is C10H9N, and its molecular weight is 143.19 g/mol. []

A: Yes, detailed 1H and 13C NMR data for 3-methylquinoline, including one-on-one assignments of the resonances to each structural part, are available in the literature. []

A: 3-Methylquinoline has been characterized using various spectroscopic techniques, including UV-Vis, IR, NMR (1H and 13C), and mass spectrometry. [, , ]

ANone: Several methods have been reported for the synthesis of 3-methylquinoline and its derivatives, including:

- von Miller-Kinkelin reaction: This method utilizes aniline and propionaldehyde in the presence of iron (III) chloride and zinc chloride as condensing agents. []

- Wittig-olefination–Claisen-rearrangement: This approach involves the reaction of o-nitrobenzaldehydes with crotyloxymethylene triphenylphosphorane followed by a series of transformations. []

- Friedländer reaction: This method involves the condensation of o-aminoveratraldehyde with 2-oxobutyric acid in the presence of a base. []

- Reaction of aniline and propanol over modified USY zeolite: This heterogeneous catalytic approach uses modified USY zeolite to promote the formation of 3-methylquinoline and other alkyl quinoline derivatives. []

A: Yes, a recent study reported the direct synthesis of 3-methylquinoline from nitroarenes and aliphatic alcohols using titania-supported iridium subnanoclusters as a heterogeneous catalyst. [] Another study demonstrated the use of a ruthenium catalyst for a similar transformation. [, , ]

A: The reactivity of 3-methylquinoline is influenced by the nature and position of substituents. Electron-donating groups generally increase the reactivity towards electrophilic attack, while electron-withdrawing groups decrease it. []

A: Studies using 13C-labeled substrates have provided insights into the mechanism of quinoline formation from N-methylacetanilide in the presence of zinc chloride. The results support a new mechanism involving the formation of a 6-methylquinoline intermediate. []

A: Yes, a bacterial strain identified as Comamonas testosteroni Q10 has been shown to utilize 3-methylquinoline as its sole carbon and energy source for growth. [, , ]

A: Studies on the biodegradation of 3-methylquinoline by Comamonas testosteroni 63 identified several metabolites, including 3-methyl-2-oxo-1,2-dihydroquinoline, 6-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, 5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, and 2,5,6-trihydroxy-3-methylpyridine. []

ANone: While specific data on the environmental fate and transport of 3-methylquinoline is limited in the provided research, its biodegradability by certain bacterial strains suggests a potential for natural attenuation in contaminated environments. Further research is needed to fully understand its environmental behavior.

A: 3-Methylquinoline derivatives, particularly those containing nitrogen and oxygen atoms, can act as ligands in various catalytic reactions. For example, 2,2'-bipyridine ligands derived from 3-methylquinoline have been successfully employed in asymmetric allylic oxidation and cyclopropanation reactions. []

A: Studies have investigated the role of 3-Methylquinoline as a substrate in zinc hydride-catalyzed hydrofunctionalization reactions. Isolation and characterization of reaction intermediates provided mechanistic insights into the regioselective hydroboration and hydrosilylation of 3-Methylquinoline. []

ANone: 3-Methylquinoline derivatives have shown potential in various fields, including:

- Pharmaceuticals: As building blocks for the synthesis of bioactive compounds, such as potential anti-cancer agents targeting cyclooxygenase-2 (COX-2). [, , ]

- Catalysis: As ligands in various asymmetric catalytic reactions, offering potential for the development of enantioselective synthetic methods. []

- Materials science: As components in the development of functional materials with tailored properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.